3-Methyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine
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Overview
Description
3-Methyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that features a piperidine ring, a pyridazine moiety, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazine Moiety: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Oxolane Ring Formation: The oxolane ring is typically formed through cyclization reactions involving diols and acid catalysts.
Final Coupling: The final step involves coupling the pyridazine, piperidine, and oxolane intermediates under controlled conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridazine moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the piperidine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It has potential as an enzyme inhibitor in biochemical assays.
Protein Binding: The compound can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: It is a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging techniques.
Industry
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Methyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- [4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-2-yl)methanone
- [4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-4-yl)methanone
Uniqueness
- Structural Features : The specific arrangement of the piperidine, pyridazine, and oxolane rings in 3-Methyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine provides unique steric and electronic properties.
- Reactivity : The compound’s reactivity profile is distinct due to the presence of multiple functional groups that can participate in various chemical reactions.
- Applications : Its potential applications in drug development and material science set it apart from similar compounds.
Properties
IUPAC Name |
[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12-2-3-15(18-17-12)22-10-13-4-7-19(8-5-13)16(20)14-6-9-21-11-14/h2-3,13-14H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKRODZZJZNBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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